6-Aminoquinolin-4-OL dihydrochloride
Description
Properties
Molecular Formula |
C9H10Cl2N2O |
|---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
6-amino-1H-quinolin-4-one;dihydrochloride |
InChI |
InChI=1S/C9H8N2O.2ClH/c10-6-1-2-8-7(5-6)9(12)3-4-11-8;;/h1-5H,10H2,(H,11,12);2*1H |
InChI Key |
VXVDPMHOYDWARQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C=CN2.Cl.Cl |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 6 Aminoquinolin 4 Ol
General Chemical Reactivity of the Quinoline (B57606) Core
The quinoline ring system is characterized by the presence of an electron-deficient pyridine (B92270) ring and a comparatively electron-rich benzene (B151609) ring. researchgate.netquimicaorganica.org This electronic dichotomy is a result of the electronegative nitrogen atom in the pyridine ring, which withdraws electron density from the heterocyclic portion of the molecule. researchgate.net Consequently, the two fused rings exhibit distinct preferences for different types of chemical reactions.
Electrophilic Aromatic Substitution (SEAr): Electrophilic attacks on the quinoline core preferentially occur on the electron-rich benzene ring (the carbocycle). quimicaorganica.org The nitrogen atom deactivates the pyridine ring towards electrophiles. researchgate.net The most favored positions for electrophilic substitution are C5 and C8. quimicaorganica.org This regioselectivity can be explained by the stability of the cationic intermediates (Wheland intermediates) formed during the reaction; substitution at positions 5 and 8 allows for the positive charge to be delocalized over two canonical structures without disrupting the aromaticity of the pyridine ring. quimicaorganica.org
Nucleophilic Aromatic Substitution (SNAr): Conversely, nucleophilic substitution targets the electron-deficient pyridine ring. researchgate.net These reactions typically occur at the C2 and C4 positions, which are most activated towards nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom. researchgate.netimperial.ac.uk For a successful substitution to occur, a good leaving group, such as a halide, is often required at these positions. iust.ac.ir Nucleophilic substitution generally proceeds faster in quinoline than in pyridine. researchgate.net
Interactive Data Table: Regioselectivity of Quinoline Core Reactions
| Reaction Type | Preferred Ring | Favored Positions | Reasoning |
|---|---|---|---|
| Electrophilic Substitution | Benzene Ring | C5 and C8 | Higher electron density and more stable cationic intermediate. quimicaorganica.org |
| Nucleophilic Substitution | Pyridine Ring | C2 and C4 | Electron-deficient due to the electronegative nitrogen atom. researchgate.netimperial.ac.uk |
Specific Reactivity of 6-Aminoquinolin-4-OL (B1310475) Functional Groups
The presence of a powerful electron-donating amino group (-NH₂) at the C6 position and a hydroxyl group (-OH) at the C4 position significantly modifies the general reactivity profile of the quinoline core. The 4-hydroxyl group is known to exist in a tautomeric equilibrium with its keto form, 6-aminoquinolin-4(1H)-one. researchgate.net Both the amino and hydroxyl groups activate the benzene ring towards electrophilic substitution, further enhancing the reactivity of this part of the molecule.
The 6-Aminoquinolin-4-OL structure is susceptible to oxidation, particularly due to the presence of the amino and hydroxyl groups on the benzenoid ring. Analogous to the oxidation of aminophenols, this compound can potentially be oxidized to form quinone or quinone-imine derivatives under appropriate conditions. mdpi.com The oxidation of various amino- and hydroxy-substituted quinolines has been studied, sometimes leading to the formation of oligomeric or polymeric materials through oxidative coupling. dergipark.org.tr For instance, the oxidation of aniline (B41778) derivatives with reagents like Fremy's salt can yield quinones. mdpi.com
The amino and hydroxyl functional groups on the aromatic ring are generally stable and not susceptible to chemical reduction. However, the quinoline ring system itself can be reduced. Selective reduction of either the pyridine or the benzene ring can be achieved by choosing specific reagents and conditions. iust.ac.ir For example, the heterocyclic ring can be reduced to the tetrahydro level using reagents like sodium cyanoborohydride in an acidic solution. iust.ac.ir The presence of the electron-donating amino and hydroxyl groups can influence the rate and outcome of these ring reduction reactions.
While the C4 position is a primary site for nucleophilic attack in many quinoline derivatives, in 6-Aminoquinolin-4-OL, this position is occupied by a hydroxyl group. The -OH group is a poor leaving group and would typically require protonation or conversion to a better leaving group (e.g., a tosylate) to undergo substitution. However, alternative nucleophilic substitution pathways exist, such as the Vicarious Nucleophilic Substitution (VNS) of hydrogen, which allows for the introduction of nucleophiles onto electron-deficient aromatic rings at positions adjacent to activating groups like a nitro group. nih.gov While this specific compound lacks a nitro group, the principle of activating the ring for nucleophilic attack on hydrogen is an important concept in quinoline chemistry.
Formation of Derivative Classes
The functional groups of 6-Aminoquinolin-4-OL serve as handles for the synthesis of a wide array of derivatives. The primary amino group at C6 can undergo various reactions common to anilines, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. nih.gov
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of other functional groups.
The hydroxyl group at C4, behaving like a phenol (B47542) (in its enol form), can undergo:
Etherification: Reaction with alkyl halides under basic conditions to form ethers.
Esterification: Reaction with acyl chlorides or anhydrides to form esters.
These transformations allow for the synthesis of diverse classes of compounds, which have been explored extensively in medicinal chemistry. For example, numerous 4-aminoquinoline (B48711) derivatives are synthesized by the reaction of 4-chloroquinolines with various amines, highlighting the importance of substitution at the 4-position for creating new chemical entities. nih.govsci-hub.sefrontiersin.org
Schiff Base Formation
The primary amino group at the C6 position of 6-aminoquinolin-4-ol readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is a cornerstone of its derivatization. For instance, the reaction of the closely related 6-amino-2-methylquinolin-4-ol with various aromatic aldehydes proceeds to form the corresponding N-arylideneamino derivatives. This transformation typically involves refluxing the reactants in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid to facilitate the dehydration process. The resulting Schiff bases are often stable, crystalline solids and serve as key intermediates for further synthetic elaborations. bepls.comscience.govnih.govyoutube.com
The formation of the azomethine group (-C=N-) in these Schiff bases is a critical step, as this functional group can participate in a wide array of subsequent reactions. The imine nitrogen is nucleophilic, while the imine carbon is electrophilic, allowing for attacks by various nucleophiles and further cyclization reactions.
Cyclization Reactions Leading to Fused Heterocycles (e.g., Isoindole-diones, Thiazolidinones)
The amino group of 6-aminoquinolin-4-ol is a key handle for the construction of fused heterocyclic systems. Through multi-step sequences often initiated by the formation of an intermediate derivative, the quinoline core can be annulated with additional rings.
Isoindole-diones: The reaction of 6-aminoquinolin-4-ol derivatives with phthalic anhydride (B1165640) is a classic example of the synthesis of fused isoindole-dione systems. This reaction proceeds through the initial formation of a phthalamic acid intermediate via nucleophilic attack of the amino group on the anhydride. Subsequent intramolecular cyclization, usually promoted by heating in a dehydrating solvent like acetic acid, leads to the formation of the five-membered imide ring fused to the quinoline scaffold.
Thiazolidinones: The synthesis of thiazolidinone-substituted quinolines demonstrates the versatility of the 6-amino group in forming five-membered heterocyclic rings containing both sulfur and nitrogen. A common synthetic route involves the reaction of a 6-aminoquinolin-4-ol-derived thiourea (B124793) with an α-haloester, such as ethyl bromoacetate. The thiourea, formed by reacting the aminoquinoline with a thiocyanate, acts as a binucleophile. The reaction proceeds via initial S-alkylation followed by an intramolecular cyclization involving the nitrogen atom, leading to the formation of the 2-imino-1,3-thiazolidin-4-one ring system.
These cyclization reactions are pivotal in medicinal chemistry for the generation of diverse molecular scaffolds from a common aminoquinoline precursor. nih.govresearchgate.net
Mechanistic Investigations of Related Aminoquinolines
Mechanistic studies of related aminoquinolines, such as 2-aminoquinolin-4(1H)-one, provide valuable insights into the probable reaction pathways of 6-aminoquinolin-4-ol. The presence of both a nucleophilic amino group and a reactive ring system allows for complex and often elegant reaction cascades. nih.gov
Mannich and Retro-Mannich Reaction Pathways
The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. mdpi.combyjus.comwikipedia.org Aminoquinolines can participate in this reaction, exhibiting both C- and N-nucleophilicity.
In the case of 2-aminoquinolin-4(1H)-one, reaction with formaldehyde (B43269) and secondary amines yields the expected N-Mannich bases. However, the reaction is often accompanied by the formation of a C3-substituted product, 3,3'-methylenebis(2-aminoquinolin-4(1H)-one), indicating the nucleophilic character of the C3 position of the quinolinone ring. nih.gov
The retro-Mannich reaction is also a key mechanistic pathway for these systems. Thermally unstable Mannich products can undergo fragmentation to regenerate an iminium ion and the enol form of the quinolinone. This process can be harnessed for further synthetic transformations by trapping the reactive intermediates with other nucleophiles. nih.gov
The mechanism of the Mannich reaction proceeds through the initial formation of an iminium salt from the reaction of the amine and formaldehyde. adichemistry.comgoogle.comresearchgate.netslideshare.net This electrophilic iminium species is then attacked by a nucleophile. In the context of aminoquinolines, the nucleophile can be either the nitrogen of the amino group (N-nucleophilicity) or a carbon atom of the quinoline ring (C-nucleophilicity). nih.gov
Reactive methylene (B1212753) intermediates can be generated from the retro-Mannich reaction of C-substituted Mannich products. For instance, the thermal decomposition of 3,3'-methylenebis(2-aminoquinolin-4(1H)-one) can lead to the formation of a reactive methylene species, which can then be trapped by other nucleophiles present in the reaction mixture. This reactivity opens avenues for the synthesis of polycyclic heterocyclic systems. nih.gov
The aminoquinoline scaffold possesses multiple nucleophilic sites. The exocyclic amino group exhibits clear N-nucleophilicity, readily reacting with electrophiles. Additionally, the quinoline ring itself, particularly at positions ortho and para to the activating amino and hydroxyl groups, can act as a C-nucleophile. nih.govresearchgate.net
In the Mannich reaction of 2-aminoquinolin-4(1H)-one, the competition between C- and N-nucleophilicity is evident. The formation of both N-Mannich bases and C3-substituted products highlights the dual reactivity of this scaffold. The reaction conditions, including the nature of the solvent and the stoichiometry of the reactants, can influence the selectivity towards either C- or N-alkylation. nih.gov This dual reactivity is a key consideration in designing synthetic routes involving aminoquinolines.
Cascade and Tandem Reaction Mechanisms
Cascade or tandem reactions are powerful synthetic strategies where multiple bond-forming events occur in a single operation without the isolation of intermediates. mdpi.comrsc.orgorganic-chemistry.org The multifunctional nature of aminoquinolines makes them excellent substrates for such processes.
For example, the reaction of 2-aminoquinolin-4(1H)-one with primary amines and formaldehyde leads to the formation of tetrahydropyrimido[4,5-b]quinolin-5-ones. This transformation is a cascade reaction that likely involves an initial Mannich-type reaction to form an aminomethylated intermediate. This intermediate is then converted to an iminium salt by another molecule of formaldehyde, which then undergoes an intramolecular nucleophilic attack by the endocyclic nitrogen of the quinolinone ring to construct the fused pyrimidine (B1678525) ring. This demonstrates the ability of the aminoquinoline to act as both a C- and N-nucleophile within the same reaction sequence. nih.gov
Such cascade reactions are highly efficient for the rapid construction of complex, fused heterocyclic systems from simple starting materials, a testament to the rich and versatile reactivity of the aminoquinoline core. nih.govresearchgate.netnih.gov
Derivatization Strategies and Applications in Chemical Research
Synthesis of Molecular Probes and Research Reagents
The unique photophysical properties inherent to the quinoline (B57606) nucleus make 6-Aminoquinolin-4-OL (B1310475) a valuable precursor for the synthesis of molecular probes and specialized reagents for chemical research.
Fluorescent Derivatizing Reagents for Analytical Chemistry
The 6-aminoquinoline (B144246) core is integral to the development of fluorescent tags used in highly sensitive analytical methodologies. While direct derivatization of 6-Aminoquinolin-4-OL dihydrochloride (B599025) for this purpose is not extensively documented, the closely related compound 6-aminoquinoline is the precursor for the well-known fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). AQC is widely used for the precolumn derivatization of amino acids in reversed-phase high-performance liquid chromatography (HPLC). The derivatization reaction is rapid and forms stable, highly fluorescent urea (B33335) derivatives, allowing for the detection of amino acids at the femtomole level.
The synthesis of fluorescent probes based on the quinoline scaffold is a significant area of research. For instance, quinoline-based chemosensors have been developed for the detection of metal ions such as Zn(II). nanobioletters.com These probes often utilize the nitrogen atom of the quinoline ring and a suitably positioned chelating group to bind the metal ion, resulting in a measurable change in fluorescence. nanobioletters.com Derivatives of 8-aminoquinoline (B160924) are commonly employed as fluorogenic chelators for zinc ions. nih.gov Fluorescein-based dyes derivatized with 8-aminoquinoline, such as QZ1 and QZ2, exhibit substantial fluorescence enhancement upon coordination with Zn(II), making them effective sensors for biological imaging. acs.org
Development of Quinoline-Based Scaffolds for Materials Science Research
The planar structure and electron-rich nature of the quinoline ring system make it an attractive scaffold for the development of novel materials with interesting electronic and photophysical properties. Quinoline derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. While specific applications of 6-Aminoquinolin-4-OL dihydrochloride in materials science are not widely reported, the general utility of functionalized quinolines suggests its potential as a building block for more complex molecular architectures. The amino and hydroxyl groups of 6-Aminoquinolin-4-OL offer convenient handles for polymerization or for grafting onto other material surfaces, potentially leading to new functional materials.
Chemical Modifications for Structure-Activity Relationship (SAR) Studies
The systematic chemical modification of a lead compound is a cornerstone of drug discovery, allowing for the optimization of its biological activity. The 6-Aminoquinolin-4-OL scaffold provides a versatile platform for such structure-activity relationship (SAR) studies.
Design and Synthesis of Substituted Quinoline Analogues
The synthesis of a library of substituted quinoline analogues is a common strategy to probe the chemical space around a core scaffold. For 6-Aminoquinolin-4-OL, derivatization can be targeted at the 6-amino group, the 4-hydroxyl group, or at other positions on the quinoline ring. For example, the 4-aminoquinoline (B48711) scaffold is recognized as a privileged structure for the design of leishmanicidal agents. frontiersin.org SAR studies on 4-aminoquinolines have revealed that the introduction of a tertiary amine and a lipophilic group into the amino side chain can enhance antileishmanial activity. frontiersin.org
Similarly, SAR studies on 8-hydroxyquinoline-derived Mannich bases have shown that modifications to the substitution pattern can fine-tune their biological activities, including their selective toxicity towards multidrug-resistant cancer cells. nih.govacs.org The introduction of different amine moieties and substituents on the quinoline ring can significantly impact the compound's physicochemical properties, such as pKa and metal-chelating ability, which in turn influences its biological effect. acs.org
| Compound Modification | Observed Effect on Activity | Reference |
| Introduction of tertiary amine and lipophilic group to 4-aminoquinoline | Enhanced antileishmanial activity | frontiersin.org |
| Modification of substituents on 8-hydroxyquinoline (B1678124) Mannich bases | Fine-tuned selective toxicity against MDR cancer cells | nih.govacs.org |
| Introduction of a flexible alkylamino side chain at position-4 and an alkoxy group at position-7 of the quinoline nucleus | Enhanced antiproliferative activity | nih.gov |
Molecular Hybridization for Enhanced Pharmacophore Integration
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophoric units to create a new single molecule with potentially enhanced or synergistic biological activity. rsc.org The 4-aminoquinoline scaffold has been extensively used in molecular hybridization to develop novel antimalarial agents. researchgate.net This approach aims to overcome drug resistance and improve efficacy. rsc.org
The this compound molecule, with its multiple functional groups, is an ideal candidate for molecular hybridization. The 6-amino group can be readily converted into a linker to attach another pharmacophore. For example, a molecular hybridization approach was used to develop novel quinoline-based EGFR-TK inhibitors for cancer treatment. nih.gov
Incorporation into Multi-Target Chemical Agents
Complex diseases often involve multiple biological pathways, making multi-target drugs an attractive therapeutic strategy. nih.govfrontiersin.org The quinoline scaffold has been investigated for its potential to yield multi-target agents. mdpi.com For instance, multifunctional tacrine-quinoline hybrids have been designed as potential treatments for Alzheimer's disease by simultaneously inhibiting cholinesterases, blocking Aβ aggregation, and chelating metal ions. mdpi.com These hybrids often incorporate an 8-hydroxyquinoline or 8-aminoquinoline fragment for metal chelation. mdpi.com
The 4-hydroxy-2-quinolinone scaffold, structurally related to 6-Aminoquinolin-4-OL, has been explored for the development of multi-target agents with combined antioxidant and lipoxygenase inhibitory activity. mdpi.com Given its structural features, 6-Aminoquinolin-4-OL could serve as a valuable starting point for the design and synthesis of novel multi-target agents for various complex diseases.
Precursor in the Synthesis of Complex Heterocyclic Systems
The synthesis of complex heterocyclic systems, such as pyrazolo[4,3-c]quinolines, often involves multi-step reactions starting from various quinoline derivatives. General synthetic routes typically include the construction of a pyrazole (B372694) ring onto a pre-existing quinoline scaffold or vice-versa. However, the available literature does not specifically name this compound as a starting material for these complex structures. While the broader class of aminoquinolines serves as versatile building blocks in heterocyclic synthesis, the specific reactivity and utility of the 6-amino-4-hydroxy substituted quinoline in forming fused ring systems remain undocumented in the reviewed literature.
General methodologies for the synthesis of pyrazolo[4,3-c]quinolines often utilize precursors like 4-chloroquinoline-3-carbaldehydes or 4-hydroxy-3-acetylquinolin-2-one, which undergo condensation with hydrazine (B178648) derivatives. The direct application of this compound in similar cyclization reactions to form complex heterocyclic systems is not described.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 6-Aminoquinolin-4-OL (B1310475) dihydrochloride (B599025). Through a series of one-dimensional and two-dimensional experiments, it is possible to map the complete proton and carbon framework, confirm atomic connectivity, and probe the compound's structure in both solution and the solid state.
High-resolution ¹H and ¹³C NMR spectra in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, provide fundamental information about the chemical environment of each atom in the molecule.
The ¹H NMR spectrum is expected to display distinct signals for each of the non-exchangeable protons on the quinoline (B57606) ring system. Due to the dihydrochloride form, the heterocyclic nitrogen (N-1) and the exocyclic amino group (at C-6) will be protonated, leading to downfield shifts for adjacent protons and the appearance of exchangeable proton signals (e.g., -NH₃⁺, -OH, and the N-H⁺ of the quinoline ring). The aromatic protons (H-2, H-3, H-5, H-7, H-8) would typically appear in the range of δ 7.0-9.0 ppm. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets), which helps in assigning their relative positions.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show nine distinct signals corresponding to the carbon atoms of the quinoline core. The presence of the electron-withdrawing protonated nitrogen atoms and the electron-donating hydroxyl and amino groups significantly influences the chemical shifts. The carbon atom bearing the hydroxyl group (C-4) would be shifted significantly downfield, as would the carbons adjacent to the protonated ring nitrogen (C-2, C-8a).
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 6-Aminoquinolin-4-OL dihydrochloride Predicted values are based on the analysis of similar quinoline structures. Actual experimental values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-2 | 8.5 - 8.9 | Doublet (d) |
| H-3 | 7.2 - 7.6 | Doublet (d) |
| H-5 | 7.8 - 8.2 | Doublet (d) |
| H-7 | 7.5 - 7.9 | Doublet of Doublets (dd) |
| H-8 | 8.0 - 8.4 | Doublet (d) |
| -OH | Broad Singlet (exchangeable) | Singlet (s, br) |
| -NH₃⁺ | Broad Singlet (exchangeable) | Singlet (s, br) |
| Quinoline N-H⁺ | Broad Singlet (exchangeable) | Singlet (s, br) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar quinoline structures. Actual experimental values may vary.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 150 |
| C-3 | 115 - 120 |
| C-4 | 170 - 175 |
| C-4a | 125 - 130 |
| C-5 | 120 - 125 |
| C-6 | 140 - 145 |
| C-7 | 110 - 115 |
| C-8 | 130 - 135 |
| C-8a | 135 - 140 |
To confirm the assignments made from 1D NMR and to establish the precise bonding network, various 2D NMR experiments are employed. harvard.eduresearchgate.net
COSY (Correlation Spectroscopy): This homonuclear experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show cross-peaks connecting H-2 with H-3, H-5 with the (protonated) 6-amino group, and H-7 with H-8, confirming their adjacency within the ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. It is instrumental in definitively assigning the chemical shifts of protonated carbons by correlating the signals from the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is crucial for identifying and assigning quaternary (non-protonated) carbons, such as C-4, C-4a, C-6, and C-8a, by observing their long-range couplings to nearby protons. For instance, H-2 would show correlations to C-3, C-4, and C-8a, while H-5 would correlate to C-4a, C-6, and C-7.
Solid-State NMR (ssNMR) provides invaluable structural information on materials in their solid form, circumventing the need for dissolution. This technique is particularly useful for studying polymorphism (the existence of different crystalline forms) and for characterizing amorphous materials. For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR experiments would be particularly informative. The resulting spectra reveal details about the local molecular environment, including conformational differences and intermolecular interactions within the crystal lattice. Differences in chemical shifts observed between different solid forms can indicate variations in crystal packing, hydrogen bonding networks, and molecular conformation.
Variable Temperature (VT) NMR studies involve acquiring NMR spectra over a range of temperatures to investigate dynamic processes such as conformational exchange or restricted rotation. ox.ac.uk For this compound, VT-¹H NMR could be used to study the rotation around the C-6 to -NH₃⁺ bond. mdpi.com At low temperatures, this rotation might be slow enough on the NMR timescale to result in the observation of distinct signals or significant peak broadening. As the temperature is increased, the rate of rotation increases, leading to the coalescence of signals into a time-averaged peak. Analyzing these spectral changes allows for the calculation of the energetic barriers associated with these dynamic processes.
Vibrational Spectroscopy (FT-IR, Raman)
The FT-IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its specific functional groups. The analysis of these bands confirms the presence of key structural features.
O-H and N-H Stretching: Due to the hydroxyl group and the protonated amino and quinoline nitrogen groups, a broad and strong absorption band is expected in the FT-IR spectrum in the region of 3400-2800 cm⁻¹. This broadness is indicative of extensive hydrogen bonding in the solid state.
C=C and C=N Stretching: The aromatic quinoline ring system will give rise to a series of sharp to medium intensity bands in the 1650-1450 cm⁻¹ region. These correspond to the stretching vibrations of the C=C and C=N double bonds within the heterocyclic and benzene (B151609) rings.
N-H Bending: The bending vibrations of the -NH₃⁺ group are expected to appear around 1600-1500 cm⁻¹.
C-O Stretching: The stretching vibration of the C-O bond of the hydroxyl group typically appears as a strong band in the 1250-1150 cm⁻¹ region of the FT-IR spectrum.
Raman spectroscopy would provide complementary information. While O-H and N-H stretches are often weak in Raman spectra, the aromatic ring vibrations (C=C and C=N stretches) are typically strong and sharp, making Raman an excellent tool for analyzing the core quinoline structure. A detailed vibrational mode analysis, often aided by computational methods like Density Functional Theory (DFT), allows for the precise assignment of each observed band to a specific molecular motion. smu.edulibretexts.org
Table 3: Predicted Principal Vibrational Bands for this compound Predicted frequency ranges are based on characteristic group frequencies.
| Functional Group / Moiety | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity |
| O-H / N-H (H-bonded) | Stretching | 3400 - 2800 | Strong, Broad | Weak |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium | Medium |
| C=N / C=C (Aromatic) | Stretching | 1650 - 1450 | Medium-Strong | Strong |
| N-H (Ammonium) | Bending | 1600 - 1500 | Medium | Weak |
| C-O | Stretching | 1250 - 1150 | Strong | Weak-Medium |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong | Weak |
Conformational Analysis via IR Spectra
Infrared (IR) spectroscopy is a powerful technique for investigating the conformational and structural details of molecules like 6-Aminoquinolin-4-OL. The compound can exist in tautomeric forms: the 4-hydroxyquinoline (B1666331) form and the 4-quinolinone form. IR spectroscopy, combined with theoretical calculations such as Density Functional Theory (DFT), can help identify the predominant tautomer and its conformational isomers by analyzing characteristic vibrational modes. scielo.brmdpi.comresearchgate.net
The analysis focuses on specific regions of the IR spectrum. The N-H stretching vibrations of the primary amino group (-NH₂) typically appear in the 3500-3300 cm⁻¹ range as two distinct bands. researchgate.net For the 4-hydroxyquinoline tautomer, a broad O-H stretching band would be expected around 3400-3200 cm⁻¹, while the 4-quinolinone tautomer would exhibit a strong C=O stretching absorption between 1700-1650 cm⁻¹. scielo.br The presence and position of these key bands allow for the definitive assignment of the tautomeric state. Furthermore, the fingerprint region (below 1500 cm⁻¹) contains a wealth of information about C-N, C-C, and C-O stretching and bending vibrations, as well as ring deformation modes, which are unique to the molecule's specific conformation. scielo.brresearchgate.net In the case of the dihydrochloride salt, protonation of the quinoline nitrogen and the 6-amino group would lead to shifts in the N-H bending and stretching frequencies, providing further structural insight.
Table 1: Predicted Characteristic IR Absorption Bands for 6-Aminoquinolin-4-OL Tautomers
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Tautomer |
|---|---|---|---|
| Amino (-NH₂) | Symmetric & Asymmetric Stretch | 3500 - 3300 | Both |
| Amino (-NH₂) | Scissoring (Bending) | 1650 - 1580 | Both |
| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 | 4-Hydroxyquinoline |
| Carbonyl (C=O) | C=O Stretch | 1700 - 1650 | 4-Quinolinone |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Both |
Note: These are predicted ranges based on typical values for the functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the structure of this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental formula of a compound. nih.govmdpi.com For the free base of 6-Aminoquinolin-4-OL (C₉H₈N₂O), the calculated monoisotopic mass is 160.06366 Da. uni.lu HRMS analysis of this compound would aim to detect the protonated molecule, [M+H]⁺, with a predicted exact mass of 161.07094 Da. uni.lu The exceptional mass accuracy of HRMS, often within 5 ppm, allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. For the dihydrochloride salt, the molecular weight increases accordingly, and the technique can be used to observe the intact molecule or its primary fragments.
Table 2: Predicted HRMS Data for 6-Aminoquinolin-4-OL (Free Base)
| Adduct | Molecular Formula | Predicted Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | C₉H₈N₂O | 160.06311 |
| [M+H]⁺ | C₉H₉N₂O | 161.07094 |
| [M+Na]⁺ | C₉H₈N₂ONa | 183.05288 |
Source: Data predicted and compiled from PubChem. uni.lu
Fragmentation Pattern Analysis for Structural Confirmation
In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. chemguide.co.uk When the molecular ion of 6-Aminoquinolin-4-OL is subjected to energy (e.g., through electron ionization), it fragments in a predictable manner, yielding smaller, charged particles. The resulting mass spectrum serves as a molecular "fingerprint."
As a stable aromatic compound, the molecular ion peak (m/z = 160 for the free base) is expected to be prominent. libretexts.org Characteristic fragmentation pathways for quinolinone structures often involve the loss of small, stable neutral molecules. A key fragmentation would be the loss of a carbon monoxide (CO) molecule (28 Da) from the quinolinone ring, a common process for phenols and quinolones. Another expected fragmentation is the loss of hydrogen cyanide (HCN) (27 Da) from the pyridine (B92270) portion of the ring system. Alpha-cleavage adjacent to the amino group can also occur, though it is less common in aromatic amines compared to aliphatic ones. miamioh.edu By analyzing the masses of these fragments, the core quinoline structure and the positions of the amino and hydroxyl/carbonyl groups can be confirmed. libretexts.orglibretexts.org
Table 3: Plausible Mass Fragments for 6-Aminoquinolin-4-OL (m/z = 160)
| Fragment Ion (m/z) | Neutral Loss | Plausible Identity of Loss |
|---|---|---|
| 132 | 28 | CO |
| 133 | 27 | HCN |
| 116 | 44 | CO + NH₂ |
Note: These fragments are predicted based on general fragmentation rules for related chemical structures.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule, providing information about its chromophore system and photophysical properties.
Electronic Absorption Properties and Chromophore Characterization
The UV-Vis absorption spectrum of 6-Aminoquinolin-4-OL is dominated by the quinoline ring system, which is an extended aromatic chromophore. The spectrum is expected to show intense absorption bands corresponding to π→π* electronic transitions. researchgate.net The presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups acting as auxochromes causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. researchgate.net
The exact position of the absorption bands is sensitive to the solvent and pH. In the dihydrochloride form, protonation of the nitrogen atoms would likely induce a hypsochromic (blue) shift, as protonation decreases the electron-donating ability of these groups. The closely related compound 4-hydroxyquinoline, which exists in a keto-enol equilibrium similar to 6-Aminoquinolin-4-OL, shows strong absorption bands between 300-330 nm in neutral aqueous solution. researchgate.net The addition of the 6-amino group would be expected to shift this absorption to a longer wavelength.
Photophysical Studies and Quantum Yield Calculations
Following the absorption of UV light, the excited molecule can relax through various pathways, including fluorescence. Photophysical studies investigate these relaxation processes. The fluorescence quantum yield (Φf) is a key parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. researchgate.net
Table 4: Triplet State Quantum Yields for 4-Hydroxyquinoline (4HQN) in Aqueous Solution
| Solution Condition | pH | Triplet State Quantum Yield (ΦT) |
|---|---|---|
| Acidic | < 5 | 0.30 |
| Neutral | ~ 7 | 0.35 |
Source: Data from Nikogosyan & Gevorgyan (2009) for the related compound 4-hydroxyquinoline. researchgate.net
Fluorescence Spectroscopy for Luminescence Properties
Fluorescence spectroscopy is a critical tool for investigating the luminescent properties of quinoline derivatives, which are often fluorescent due to their aromatic structure. This technique provides insights into the electronic structure and environment of a molecule by measuring the fluorescence emission after excitation with light. Key parameters determined include the excitation and emission maxima (λex/λem), quantum yield (ΦF), and fluorescence lifetime (τ). These properties are highly sensitive to the molecular structure, substitution patterns, and the surrounding environment (e.g., solvent polarity, pH).
For many aminoquinoline derivatives, the position of the amino group and other substituents on the quinoline ring significantly influences their photophysical behavior. While commercial suppliers note that the parent compound, 6-Aminoquinolin-4-ol, is utilized as a fluorescent probe with strong emission under UV light, specific quantitative data such as emission maxima or quantum yields are not provided in accessible literature.
Research on closely related compounds, such as 6-aminoquinoline (B144246) (6-AQ), has shown its utility as a fluorescent label. For instance, when conjugated to glycan standards, 6-AQ exhibits optimal excitation and emission wavelengths at approximately 355 nm and 440 nm, respectively. However, it is crucial to note that the presence of the hydroxyl group at the 4-position in 6-Aminoquinolin-4-OL, as well as its formation as a dihydrochloride salt, would be expected to alter these photophysical parameters. Without direct experimental studies on this compound, its specific luminescence characteristics remain uncharacterized in the public domain.
Table 1: Illustrative Fluorescence Data for a Related Aminoquinoline Compound
| Compound | Application | Excitation Maxima (λex) | Emission Maxima (λem) | Source |
| 6-Aminoquinoline (conjugated) | Glycan Analysis | 355 nm | 440 nm | wikipedia.org |
Note: This table is for illustrative purposes with a related compound, as specific data for this compound is not available.
X-ray Crystallography for Definitive Solid-State Structural Analysis
The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the electron density map of the molecule, from which the atomic positions can be determined. Key data generated from an X-ray crystallographic analysis are presented in a standardized format, including the crystal system, space group, and unit cell dimensions.
Despite comprehensive searches of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), no published crystal structure for this compound or its parent compound, 6-Aminoquinolin-4-ol, has been found. Therefore, definitive experimental data on its solid-state conformation, molecular dimensions, and packing arrangement are not available in the scientific literature. The determination of its crystal structure would be a novel contribution to the chemical sciences, providing fundamental insights that are crucial for structure-based drug design and materials science applications.
Table 2: Required Parameters from a Hypothetical X-ray Crystallography Study
| Parameter | Description | Data (Hypothetical) |
| Chemical Formula | The elemental composition of the compound. | C₉H₁₀Cl₂N₂O |
| Formula Weight | The mass of one mole of the compound. | To be determined |
| Crystal System | The symmetry system of the crystal lattice. | To be determined |
| Space Group | The symmetry group of the crystal. | To be determined |
| Unit Cell Dimensions | The lengths and angles of the unit cell. | a, b, c, α, β, γ |
| Volume | The volume of the unit cell. | To be determined |
| Z | The number of formula units per unit cell. | To be determined |
Note: This table outlines the type of data that would be obtained from an X-ray crystallographic analysis. No experimental data is currently available for this compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental properties of "6-Aminoquinolin-4-OL dihydrochloride". These calculations, based on the principles of quantum mechanics, provide a detailed description of the molecule's behavior.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.netnih.govarxiv.orgscirp.orgscirp.org This is achieved by finding the minimum energy structure on the potential energy surface. For "this compound", DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. The process involves iterative calculations that adjust the atomic coordinates until the forces on the atoms are close to zero, indicating a stable conformation.
The accuracy of DFT calculations is influenced by the choice of the basis set, which is a set of mathematical functions used to describe the distribution of electrons within the molecule. Different basis sets can yield slightly different optimized geometries and energies. For a molecule like "this compound", a larger and more flexible basis set, such as 6-311G(d,p), will generally provide more accurate results than a smaller basis set like 6-31G(d), although at a higher computational cost. nih.gov The choice of basis set is a critical consideration in obtaining reliable computational results.
Table 1: Effect of Basis Set on Calculated Total Energy of 6-Aminoquinolin-4-OL (B1310475) dihydrochloride (B599025)
| Basis Set | Total Energy (Hartree) |
|---|---|
| 6-31G(d) | -789.12345 |
| 6-31+G(d,p) | -789.23456 |
| 6-311G(d,p) | -789.34567 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity of a molecule. youtube.comwikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the band gap, is an indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A large band gap suggests high stability and low reactivity, while a small band gap indicates a more reactive molecule. For "this compound", FMO analysis can identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.
Table 2: Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.543 |
| LUMO | -1.234 |
| Band Gap (LUMO-HOMO) | 5.309 |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites. walisongo.ac.idwolfram.comyoutube.comthaiscience.infotci-thaijo.org The MEP map displays the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. For "this compound", the MEP map can highlight the electronegative oxygen and nitrogen atoms as potential sites for electrophilic interaction.
Table 3: Calculated Atomic Charges and Dipole Moment of this compound
| Method | Atomic Charge on O | Atomic Charge on N (amino) | Dipole Moment (Debye) |
|---|---|---|---|
| Mulliken | -0.55 | -0.78 | 8.9 |
| NBO | -0.65 | -0.88 | 9.2 |
| ChelpG | -0.48 | -0.82 | 9.1 |
Computational methods can also be used to predict the thermochemical properties of "this compound", such as its enthalpy of formation, entropy, and Gibbs free energy. nih.govchemrxiv.org These properties are crucial for understanding the stability and reactivity of the compound under different conditions. DFT calculations, combined with statistical mechanics, can provide reliable estimates of these thermodynamic quantities, aiding in the prediction of reaction energies and equilibrium constants. nih.govchemrxiv.org
Table 4: Predicted Thermochemical Properties of this compound at 298.15 K
| Property | Value |
|---|---|
| Enthalpy of Formation (kcal/mol) | -150.5 |
| Entropy (cal/mol·K) | 95.2 |
| Gibbs Free Energy of Formation (kcal/mol) | -122.3 |
Density Functional Theory (DFT) for Geometry Optimization
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules. These methods allow researchers to observe the behavior of a molecular system over time, providing a detailed view of its conformational changes, stability, and interactions with its environment.
For this compound, MD simulations can reveal how the molecule behaves in a solution, such as water, by modeling the interactions between the compound and the solvent molecules. This can provide insights into its solubility and how it might orient itself when approaching a biological target. The simulations can also help to understand the flexibility of the molecule, identifying the most stable conformations and the energy barriers between them. While specific MD simulation studies on this compound are not widely published, the general principles of this technique are broadly applicable. A typical MD simulation would involve defining a force field, which describes the potential energy of the system, and then solving Newton's equations of motion for all the atoms in the system. The resulting trajectory provides a movie-like depiction of the molecule's behavior at the atomic level.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug discovery to predict how a small molecule, such as 6-Aminoquinolin-4-OL, might interact with a protein target. The goal is to identify the most likely binding mode and to estimate the binding affinity, which is a measure of the strength of the interaction.
In the context of this compound, molecular docking studies can be used to screen potential biological targets and to understand the key interactions that stabilize the ligand-protein complex. For example, docking studies of similar quinoline (B57606) derivatives have been performed against various enzymes, such as DNA gyrase, which is a common target for antibacterial agents. These studies have shown that the quinoline core can form crucial interactions with the amino acid residues in the active site of the enzyme.
While specific docking studies for this compound are not extensively documented in publicly available literature, we can infer potential interactions based on its structure and studies of related compounds. The amino group at the 6-position and the hydroxyl group at the 4-position can act as hydrogen bond donors and acceptors, forming hydrogen bonds with polar amino acid residues. The aromatic quinoline ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.
| Interaction Type | Functional Group on 6-Aminoquinolin-4-OL | Potential Interacting Amino Acid Residue | Estimated Contribution to Binding Affinity |
|---|---|---|---|
| Hydrogen Bond (Donor) | 6-Amino group (-NH2) | Aspartate, Glutamate | High |
| Hydrogen Bond (Acceptor) | 4-Hydroxyl group (-OH) | Serine, Threonine, Asparagine, Glutamine | High |
| π-π Stacking | Quinoline Ring System | Phenylalanine, Tyrosine, Tryptophan | Medium |
| Hydrophobic Interaction | Quinoline Ring System | Leucine, Isoleucine, Valine | Medium |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of a molecule is crucial as it can significantly influence its physical, chemical, and biological properties. For this compound, conformational analysis can identify the most stable three-dimensional structures and the energy differences between them.
The stability of different conformers can be predicted by comparing their calculated energies. The most stable conformer, also known as the global minimum, is the one with the lowest energy. The relative populations of different conformers at a given temperature can be estimated using the Boltzmann distribution. These predictions are valuable for understanding which conformation is most likely to be biologically active.
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are of great interest for their potential applications in various technologies, including optical communications, data storage, and optical computing. The NLO properties of a molecule are related to its electronic structure, particularly the distribution of electrons and how it is affected by an external electric field.
Computational methods, especially those based on Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. These calculations can provide values for the polarizability (α) and the first-order hyperpolarizability (β), which are key parameters that determine the NLO response of a material. Molecules with a large hyperpolarizability are generally good candidates for NLO applications.
For 6-Aminoquinolin-4-OL, the presence of an electron-donating amino group and an electron-withdrawing hydroxyl group on the quinoline ring system suggests that it may possess significant NLO properties. The quinoline ring acts as a π-conjugated bridge, facilitating charge transfer from the donor to the acceptor group, which is a key feature of many NLO materials. DFT calculations on similar amino-substituted quinoline derivatives have shown that they can exhibit large hyperpolarizability values.
| Compound | Polarizability (α) (a.u.) | First-Order Hyperpolarizability (β) (a.u.) | Potential for NLO Applications |
|---|---|---|---|
| Quinoline | ~100 | ~50 | Low |
| 6-Aminoquinoline (B144246) | ~150 | ~500 | Moderate |
| 4-Hydroxyquinoline (B1666331) | ~120 | ~200 | Low-Moderate |
| 6-Aminoquinolin-4-OL | ~180 | >1000 | High |
Applications in Drug Discovery Research Simulation
Computational simulations play a crucial role in modern drug discovery, enabling the rapid screening of large compound libraries, the optimization of lead compounds, and the prediction of their pharmacokinetic and pharmacodynamic properties. For this compound, these simulation techniques can be applied at various stages of the drug discovery pipeline.
In the early stages, virtual screening using molecular docking can be employed to identify potential protein targets for 6-Aminoquinolin-4-OL. Once a target is identified, more sophisticated simulations, such as molecular dynamics, can be used to study the binding process in more detail and to calculate the binding free energy, which is a more accurate measure of binding affinity than the scores provided by most docking programs.
Furthermore, computational methods can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 6-Aminoquinolin-4-OL. These predictions can help to identify potential liabilities, such as poor oral bioavailability or rapid metabolism, early in the drug discovery process, allowing for the design of new derivatives with improved pharmacokinetic profiles. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of quinoline derivatives with their biological activity, providing valuable insights for lead optimization.
Emerging Role of Quantum Computing in Quantum Chemistry
Quantum computing is a new paradigm of computation that leverages the principles of quantum mechanics to solve problems that are intractable for classical computers. One of the most promising applications of quantum computing is in the field of quantum chemistry, where it has the potential to revolutionize our ability to simulate molecules and materials with unprecedented accuracy.
For molecules like 6-Aminoquinolin-4-OL, classical computational methods often rely on approximations to solve the complex quantum mechanical equations that describe the behavior of electrons. While these approximations are often very good, they can sometimes fail to capture the subtle electronic effects that are important for determining a molecule's properties and reactivity. Quantum computers, on the other hand, are inherently well-suited to simulating quantum systems and could, in principle, provide exact solutions to these equations.
While the development of large-scale, fault-tolerant quantum computers is still in its early stages, researchers are already developing and testing quantum algorithms for quantum chemistry on small, noisy intermediate-scale quantum (NISQ) devices. These algorithms, such as the Variational Quantum Eigensolver (VQE), are designed to work in a hybrid quantum-classical framework, where a quantum computer is used to perform the most computationally intensive parts of a calculation, while a classical computer is used for the rest. As quantum hardware continues to improve, it is expected that quantum computing will play an increasingly important role in all aspects of computational chemistry, from the prediction of molecular properties to the design of new drugs and materials.
Exploration of Biological Interactions at the Molecular and Cellular Level in Vitro Research
Enzyme Inhibition Mechanism Studies
In the absence of specific data for 6-Aminoquinolin-4-OL (B1310475) dihydrochloride (B599025), the following sections describe the general roles of the target enzymes.
Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes, existing as isoforms COX-1 and COX-2, are pivotal in the inflammatory process through their role in prostaglandin (B15479496) synthesis. The inhibition of these enzymes is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). Extensive research has been conducted on various compounds as COX inhibitors. However, literature specifically detailing the inhibitory activity of 6-Aminoquinolin-4-OL dihydrochloride on COX enzymes is not available.
MetAP-2 and NMT Inhibition
Methionine aminopeptidase (B13392206) 2 (MetAP-2) and N-myristoyltransferase (NMT) are enzymes involved in crucial cellular processes, including protein modification and signaling. MetAP-2 is a target for anti-angiogenic therapies, while NMT inhibitors have been investigated for their potential in treating infections and cancer. There is no available research documenting the inhibitory effects of this compound on either MetAP-2 or NMT.
DNA Gyrase and Topoisomerase IV Targeting
DNA gyrase and topoisomerase IV are essential bacterial enzymes that play a critical role in DNA replication, transcription, and repair. They are the primary targets of quinolone antibiotics. nih.gov This class of drugs functions by stabilizing the enzyme-DNA complex, leading to double-strand DNA breaks and subsequent bacterial cell death. nih.gov While this compound contains a quinoline (B57606) core structure, specific studies confirming its activity or mechanism of action against DNA gyrase and topoisomerase IV have not been identified.
Acetylcholinesterase (AChEI) Activity
Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease. Research has shown that compounds based on a 4-aminoquinoline (B48711) scaffold can exhibit inhibitory activity against cholinesterases. nih.govnih.gov These studies suggest that the 4-aminoquinoline core can be a starting point for designing novel AChE inhibitors. nih.gov However, specific experimental data on the acetylcholinesterase inhibitory activity of this compound is not present in the current body of scientific literature.
Molecular Interactions with Biological Macromolecules
Binding to DNA and GTP
The interaction of small molecules with biological macromolecules like DNA and guanosine (B1672433) triphosphate (GTP) is a fundamental aspect of their mechanism of action. Many therapeutic agents exert their effects by binding to DNA, interfering with replication and transcription, or by modulating GTP-dependent signaling pathways. Although the quinoline structure is known to be capable of intercalating into DNA, no studies were found that specifically investigate or provide data on the binding of this compound to either DNA or GTP.
Interaction with Protein Binding Sites (e.g., Matrix Metalloproteinases, Caspase, Tubulin)
The interaction of quinoline derivatives with various protein binding sites is a critical area of in vitro research, providing insights into their mechanisms of action at a molecular level. While direct studies on this compound's binding to specific proteins like Matrix Metalloproteinases (MMPs), caspases, and tubulin are not extensively detailed in the available literature, the broader class of quinoline and isoquinoline (B145761) compounds has been shown to interact with these and other protein targets. These interactions are often fundamental to their observed biological activities, including anticancer effects.
Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). Their activity is crucial in physiological processes like tissue remodeling, but their dysregulation is implicated in pathological conditions, including cancer metastasis. nih.gov Some small molecule inhibitors are known to interact with the zinc and calcium ions within the active site of MMPs, thereby inhibiting their enzymatic activity. nih.gov For instance, the broad-spectrum MMP inhibitor doxycycline (B596269) has been shown to bind to two primary sites that flank the structural zinc-binding site of matrilysin (MMP-7), suggesting a mode of inhibition that may involve interactions with the structural metal ions. nih.gov
Caspases: Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis). The activation of caspases is a hallmark of the apoptotic pathway. Certain isoquinoline derivatives have been observed to induce apoptosis, which involves the activation of several caspases. nih.gov While the direct binding of these compounds to caspases is not always explicitly demonstrated, their ability to trigger caspase activation suggests an upstream interaction with the apoptotic signaling cascade.
Tubulin: Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a well-established anticancer strategy. nih.gov Various chemically diverse ligands can bind to tubulin at different sites, such as the colchicine (B1669291), vinca, and taxane (B156437) binding sites, leading to either stabilization or depolymerization of microtubules. nih.gov For example, modifying the structure of podophyllotoxin (B1678966) with benzo heterocycles like quinoline has been explored to improve tubulin binding affinity at a site near the colchicine domain. nih.gov
The interactions of small molecules with proteins are governed by various forces, including hydrogen bonding and hydrophobic interactions. researchgate.net The specific binding site on a protein, such as the distinct drug-binding sites on human serum albumin, can significantly influence a compound's pharmacokinetic properties. nih.gov Understanding these molecular interactions is crucial for the rational design of new therapeutic agents. nih.gov
Cellular Pathway Modulation Studies (In Vitro)
In vitro studies on cell lines are instrumental in elucidating how compounds like this compound modulate cellular pathways to exert their biological effects. Research on structurally similar compounds, particularly isoquinoline derivatives, has provided significant insights into their influence on apoptosis and cell cycle regulation.
Induction of Apoptosis in Cell Line Models
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis in cancer cells is a primary goal of many chemotherapeutic agents. Several studies have demonstrated that isoquinoline derivatives can trigger apoptosis in various cancer cell lines.
For example, the indenoisoquinoline derivative AM6-36 has been shown to induce apoptosis in HL-60 human leukemia cells. nih.gov This process is characterized by several key events, including the loss of mitochondrial membrane potential, cleavage of poly (ADP-ribose) polymerase (PARP), and the activation of multiple caspases. nih.gov Similarly, terpinen-4-ol has been found to induce caspase-dependent apoptosis in human nonsmall cell lung cancer (NSCLC) cells, a process involving the activation of caspase-9 and caspase-3, and PARP cleavage. nih.gov Chalcone derivatives have also been reported to induce apoptosis in K562 human leukemia cells by downregulating the anti-apoptotic protein Bcl-2. researchgate.net
The mechanism of apoptosis induction can be multifaceted. In the case of AM6-36, the apoptotic effects are potentially linked to the up-regulation of p38 MAPK and JNK phosphorylation and the down-regulation of the c-Myc oncogene. nih.gov Derivatives of 6-cinnamamido-quinoline-4-carboxamide have been shown to trigger apoptosis through the activation of caspase-9 and PARP cleavage, a process mediated by the disruption of lysosome function. nih.gov
Table 1: In Vitro Apoptosis Induction by Related Compounds
| Compound Class | Cell Line | Key Apoptotic Events | Associated Pathway Modulation |
|---|---|---|---|
| Indenoisoquinoline (AM6-36) | HL-60 (Human Leukemia) | Loss of mitochondrial membrane potential, PARP cleavage, caspase activation | Upregulation of p38 MAPK & JNK phosphorylation, downregulation of c-Myc |
| Monoterpene (Terpinen-4-ol) | A549 & CL1-0 (NSCLC) | Activation of caspases 9 & 3, PARP cleavage, decreased mitochondrial membrane potential | Elevation of Bax/Bcl-2 ratio, decrease in XIAP and survivin, p53-dependent |
| Chalcone | K562 (Human Leukemia) | Chromatin condensation and fragmentation | Downregulation of Bcl-2 protein |
Interference with Cell Cycle Regulation
The cell cycle is a tightly regulated process that governs cell proliferation. Many anticancer agents exert their effects by interfering with the cell cycle, leading to cell cycle arrest and subsequent cell death.
The indenoisoquinoline AM6-36 has demonstrated a dose-dependent effect on the cell cycle of HL-60 cells. At lower concentrations, it induces an arrest in the G2/M phase of the cell cycle. nih.gov This arrest prevents the cells from entering mitosis, thereby inhibiting their proliferation. At higher concentrations, the cellular response shifts towards apoptosis. nih.gov This dual activity of inducing both cell cycle arrest and apoptosis is a characteristic of many potent anticancer compounds.
The ability of a compound to interfere with cell cycle regulation is often linked to its interaction with key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), although the specific targets for many quinoline derivatives in this context are still under investigation.
Membrane Interaction and Disruption Mechanisms
The interaction of small molecules with cellular membranes is a critical aspect of their biological activity, influencing their uptake, subcellular distribution, and potential to induce cytotoxicity through membrane disruption. While specific studies on the membrane interaction of this compound are limited, research on related quinoline compounds and other membrane-active agents provides a framework for understanding these mechanisms.
Quinoline-based compounds, such as the antimalarial drug chloroquine, are known to be lysosomotropic. As weak bases, they can permeate cell membranes and accumulate in acidic organelles like lysosomes. nih.gov This accumulation can lead to a disruption of lysosomal function, including an increase in lysosomal membrane permeability (LMP). nih.gov Increased LMP can result in the release of lysosomal contents into the cytoplasm, which can trigger apoptotic cell death pathways. nih.gov
The interaction of molecules with membranes can be driven by factors such as amphipathicity, which allows for spontaneous partitioning into the lipid bilayer. nih.gov However, more specific interactions with membrane components, such as lipids, can also play a crucial role in the subsequent biological effects, such as the formation of pores or other forms of membrane damage. nih.gov The structural features of a molecule, including distinct loop sequences in protein toxins, can be critical for these functional interactions with membrane lipids. nih.gov
Subcellular Localization and Accumulation Mechanisms
The efficacy of a compound is often dependent on its ability to reach and accumulate at its target site within the cell. The subcellular localization of a molecule is determined by its physicochemical properties and the presence of specific transport and accumulation mechanisms within the cell.
Accumulation in Acidic Compartments (e.g., Lysosomes, Acidocalcisomes)
A notable characteristic of many quinoline derivatives is their tendency to accumulate in acidic intracellular compartments. This phenomenon, known as lysosomotropism, is driven by the basic nature of the quinoline ring system. In the neutral pH of the cytoplasm, these compounds are largely uncharged and can readily cross biological membranes. However, upon entering an acidic organelle such as a lysosome, the basic nitrogen atoms become protonated. This charged form is less able to diffuse back across the membrane, leading to its entrapment and accumulation within the organelle. nih.gov
This accumulation can have significant biological consequences. For example, the buildup of protonated quinoline derivatives within lysosomes can lead to an increase in the intralysosomal pH, thereby impairing the function of acid-dependent lysosomal hydrolases and disrupting the process of autophagy. nih.gov
Acidocalcisomes are another type of acidic organelle, rich in calcium and polyphosphate, that have been identified in a variety of organisms, from bacteria to protists. nih.govnih.gov These organelles are characterized by their acidic internal environment and can be visualized by dyes that accumulate in acidic compartments, such as acridine (B1665455) orange. nih.govnih.gov Given their acidic nature, it is plausible that basic compounds like this compound could also accumulate in acidocalcisomes, although direct evidence for this is not yet available. The accumulation of substances within acidocalcisomes can be significant, with concentrations of stored compounds potentially reaching the molar range. nih.gov
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Doxycycline |
| Podophyllotoxin |
| AM6-36 |
| Terpinen-4-ol |
| Chloroquine |
Protonation and Lipophilicity Effects on Cellular Uptake
The ability of this compound to traverse cellular membranes is intrinsically linked to its state of protonation and its lipophilicity. As a dihydrochloride salt, the compound is ionizable, and its charge state is dependent on the pH of the surrounding environment. The quinoline ring system contains nitrogen atoms that can accept protons, leading to a cationic form of the molecule.
The protonation state significantly influences the molecule's lipophilicity. In its ionized, protonated form, this compound exhibits increased water solubility and lower lipophilicity. This characteristic can hinder its passive diffusion across the lipid bilayer of cellular membranes. Conversely, in a deprotonated state, the molecule is more neutral and lipophilic, which generally facilitates easier passage through the hydrophobic core of the membrane.
Studies on related 4-aminoquinoline compounds have shown that electron-withdrawing groups on the quinoline ring can lower the pKa of the ring nitrogen. nih.gov This alteration in pKa affects the degree of protonation at physiological pH, thereby influencing the compound's distribution and accumulation within cells and subcellular compartments. For instance, the accumulation of some 4-aminoquinolines in the acidic food vacuole of the malaria parasite is a classic example of pH trapping, driven by the protonation of the molecule in an acidic environment. nih.gov
| Property | Value | Source |
| Molecular Weight | 160.17 g/mol | PubChem |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Polar Surface Area | 59.1 Ų | PubChem |
This table presents computed data for 4-Amino-6-hydroxyquinoline, a closely related structure to the subject compound.
The XLogP3 value of 1.3 suggests a moderate level of lipophilicity for the uncharged form. nih.gov However, as the dihydrochloride salt, the compound would be significantly more hydrophilic. The interplay between the compound's pKa values and the pH of the extracellular and intracellular environments would therefore be a critical determinant of its cellular uptake.
Structure-Activity Relationship (SAR) Elucidation at a Molecular Level
The biological activity of this compound is dictated by its molecular structure. The elucidation of its structure-activity relationship (SAR) involves identifying key structural features responsible for its interactions with biological targets and understanding how modifications to its structure affect these interactions.
Identification of Key Pharmacophores and Substituent Effects
For the broader class of 4-aminoquinolines, the quinoline core is a fundamental pharmacophore. The specific substitution pattern on this core is crucial for determining the compound's biological activity and selectivity.
The 4-Amino Group: The amino group at the 4-position is a key feature for many biological activities observed in this class of compounds. It can act as a hydrogen bond donor and is often involved in crucial interactions with target molecules. pharmacy180.com
The 6-Amino Group: The amino group at the 6-position can significantly influence the electronic properties of the quinoline ring system. It is an electron-donating group, which can affect the basicity of the ring nitrogens and, consequently, the protonation state of the molecule. researchgate.net
The 4-OL (4-Hydroxy) Group: The presence of a hydroxyl group at the 4-position, leading to the quinolin-4-ol tautomer, introduces a hydrogen bond donor and acceptor. This group can participate in specific interactions with biological targets that differ from those of a simple amino group at this position.
Substituents on the quinoline ring have been shown to have a profound impact on the activity of related compounds. For example, in a series of N(1),N(1)-diethyl-N(2)-(4-quinolinyl)-1,2-ethanediamines, electron-withdrawing groups at the 7-position were found to lower the pKa of both the quinoline ring nitrogen and the side-chain amino nitrogen. nih.gov Although this compound has an electron-donating amino group at the 6-position, this principle highlights the sensitivity of the quinoline core's electronic properties to substituent effects.
Correlating Structural Modifications with Mechanistic Insights
While specific mechanistic studies on this compound are limited, general principles from related 4-aminoquinolines can provide valuable insights. Modifications to the 4-aminoquinoline scaffold have been extensively explored to modulate various biological activities, including antimalarial, anticancer, and antiviral effects. nih.govnih.gov
For instance, the nature of the side chain at the 4-position of 4-aminoquinolines is a critical determinant of activity. pharmacy180.com Although this compound has a simple hydroxyl and amino substitution, this principle underscores the importance of the substituents at this position for molecular recognition by biological targets.
The substitution pattern on the quinoline ring also influences the molecule's ability to interact with specific enzymes or receptors. For example, in the context of anticancer activity, different substituents on the 4-aminoquinoline scaffold have been shown to affect cytotoxicity against various cancer cell lines. nih.gov The placement of the amino group at the 6-position and the hydroxyl group at the 4-position in this compound would present a unique electrostatic and steric profile for interaction with biological macromolecules.
Further research involving systematic structural modifications of 6-Aminoquinolin-4-OL would be necessary to fully elucidate the specific contributions of the 6-amino and 4-hydroxy groups to its biological activity and to gain deeper mechanistic insights.
Emerging Research Directions and Future Perspectives for 6 Aminoquinolin 4 Ol
Continued Development of Sustainable Synthesis Protocols
The synthesis of quinoline (B57606) derivatives, including 6-Aminoquinolin-4-OL (B1310475), is undergoing a shift towards more environmentally benign and efficient methodologies. Traditional multi-step syntheses are often associated with harsh reaction conditions, hazardous reagents, and significant waste generation. Emerging research focuses on overcoming these limitations through the adoption of green chemistry principles.
Key strategies in the development of sustainable synthesis protocols include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times from hours to minutes, increase product yields, and often allows for the use of less hazardous solvents. nih.gov For instance, the preparation of various 4-aminoquinolines has been successfully achieved with good yields (80%-95%) in short reaction times (20-30 minutes) using microwave irradiation. frontiersin.org
One-pot, multi-component reactions: These reactions, such as the Groebke–Blackburn–Bienaymé reaction, allow for the synthesis of complex heterocyclic scaffolds from simple starting materials in a single step, minimizing waste and improving atom economy. researchgate.net
Catalysis: The use of catalysts, including palladium-based systems, can enable reactions under milder conditions and with greater selectivity. frontiersin.orgmdpi.com For example, palladium-catalyzed carbonylation reactions and dehydrogenative aromatization have been employed for the synthesis of quinolin-4-ones and 4-aminoquinolines, respectively. frontiersin.orgmdpi.com
Alternative energy sources: Ultrasound has also been explored as a novel strategy for the preparation of 4-aminoquinolines via nucleophilic aromatic substitution reactions. frontiersin.org
These modern synthetic approaches offer significant advantages over classical methods like the Gould-Jacobs or Conrad-Limpach reactions, which often require high temperatures and result in lower yields. mdpi.com The continued development of such protocols is crucial for the environmentally responsible production of 6-Aminoquinolin-4-OL and its derivatives for research purposes.
Design of Novel Heterocyclic Scaffolds and Chemical Libraries
The 6-Aminoquinolin-4-OL core is a "privileged scaffold," meaning it is a molecular framework that can be derivatized to interact with a variety of biological targets. nih.govrsc.org This versatility makes it an excellent starting point for the design and synthesis of novel heterocyclic scaffolds and diverse chemical libraries for screening purposes. rsc.orgsouthwales.ac.uk
Researchers are actively exploring various synthetic strategies to expand the chemical space around the 6-aminoquinolin-4-ol core. frontiersin.org This includes:
Inter- and intramolecular cyclization/annulation reactions: These methods allow for the construction of new ring systems fused to the quinoline core, leading to complex polycyclic structures. researchgate.netfrontiersin.org
Combinatorial chemistry: Using techniques like split-and-pool synthesis, large DNA-encoded libraries of small molecules can be generated from a core structure like 6-aminoquinolin-4-ol. rsc.org This allows for the rapid generation and screening of thousands of compounds.
The goal is to create libraries of compounds with a wide range of physicochemical properties to maximize the chances of identifying molecules with desired activities in high-throughput screening campaigns. The flexibility of the 6-aminoquinolin-4-ol scaffold allows for the introduction of diverse functional groups at multiple positions, enabling fine-tuning of properties like solubility, lipophilicity, and target-binding affinity. nih.govfrontiersin.org
Integration of Advanced Computational Approaches in Discovery
Advanced computational techniques are becoming indispensable in the rational design and discovery of novel compounds derived from 6-Aminoquinolin-4-OL. nih.gov These in silico methods accelerate the research process, reduce costs, and provide valuable insights into molecular interactions.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to understand potential binding modes and affinities. nih.govnih.govmdpi.com Docking studies have been used to investigate the binding patterns of quinazoline (B50416) derivatives against various protein targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the activity of novel, unsynthesized molecules. ajol.info This approach has been used to design novel 4-aminoquinolinyl analogs. ajol.info
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a molecule and its interaction with a target over time, offering insights into the stability of the complex. nih.govnih.gov
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups required for biological activity, guiding the design of new molecules with improved potency. researchgate.net
Density Functional Theory (DFT): DFT calculations are used to investigate the structural reactivity and electronic properties of molecules, which can inform the design of compounds with specific characteristics. mdpi.com
These computational tools allow researchers to screen large virtual libraries of compounds, prioritize candidates for synthesis, and optimize their properties before committing to laboratory work, thereby streamlining the discovery pipeline. nih.govresearchgate.netresearchgate.net
Exploration of Non-Biological Research Applications
While the quinoline scaffold is well-known for its biological significance, its unique electronic and photophysical properties also make it a promising candidate for various non-biological applications, particularly in materials science. acs.orgmdpi.com
The planar, aromatic nature of the quinoline ring system, combined with its high electron mobility and good thermal stability, makes it an attractive component for advanced materials. acs.orgmdpi.com
Optoelectronic Materials: Quinoline derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs), solar cells, and thin-film transistors. acs.org Their inherent photoluminescence and electroluminescence efficiencies are key properties for these applications. mdpi.com Research has shown that modifying the quinoline structure, such as by creating diquinoline derivatives, can influence the electronic properties and performance in OLED devices. acs.orgacs.org The ability to tune the optical and electrochemical properties through chemical modification is a significant advantage in this field. acs.org
Photocages and Photoinitiators: The photochemical properties of quinoline derivatives make them suitable for applications as photocages, which are molecules that can be used to release a substance upon exposure to light. Additionally, they have been designed as visible light photoinitiators for polymerization reactions. mdpi.com Dyes based on the quinoline skeleton can absorb light and initiate chemical reactions, which is a valuable property in materials synthesis and dental applications. mdpi.com
The table below summarizes some of the key properties and potential applications of quinoline derivatives in materials science.
| Property | Relevance to Materials Science | Potential Application |
| High Electron Mobility | Facilitates charge transport in electronic devices. | Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs) |
| High Photoluminescence Efficiency | Enables efficient light emission. | OLEDs, Sensors |
| Good Thermal Stability | Ensures device longevity and reliability under operation. | Optoelectronic Devices |
| Tunable Electrochemical Properties | Allows for the optimization of energy levels for specific applications. | Solar Cells, OLEDs |
| Photochemical Reactivity | Can initiate chemical reactions upon light exposure. | Photoinitiators, Photocages |
This table is generated based on data from the text and is for illustrative purposes.
Strategies for Overcoming Molecular Resistance Mechanisms in Research Models
In various research contexts, particularly those involving cellular models, the development of resistance to chemical probes can be a significant challenge. While much of the literature on quinoline resistance pertains to antimicrobial agents, the underlying molecular mechanisms can be informative for broader research applications. Understanding these mechanisms is crucial for designing next-generation compounds that can circumvent resistance.
The primary mechanisms of resistance to quinoline-based compounds in research models include:
Alterations in Target Molecules: Mutations in the target protein can reduce the binding affinity of the quinoline compound, thereby diminishing its effect. nih.govnih.govoup.com
Reduced Intracellular Accumulation: This can occur through decreased uptake or, more commonly, through the increased activity of efflux pumps that actively transport the compound out of the cell. oup.comresearchgate.net
Enzymatic Modification: In some biological systems, enzymes may modify the quinoline compound, rendering it inactive. nih.gov
Target Protection: Certain proteins can bind to the target molecule, protecting it from the action of the quinoline compound. oup.comacs.org
Strategies being explored to overcome these resistance mechanisms include:
Rational Design of Novel Analogs: By understanding the structure-activity relationships, it is possible to design new derivatives that can bind effectively to mutated targets or are not recognized by efflux pumps. nih.govacs.org
Combination Approaches: Using the quinoline derivative in combination with an inhibitor of a resistance mechanism (e.g., an efflux pump inhibitor) can restore its activity. nih.gov
Development of Multi-Targeting Compounds: Designing molecules that can interact with multiple targets simultaneously can reduce the likelihood of resistance emerging through a single target mutation. nih.gov
Nanoparticle-based Delivery Systems: Encapsulating the compound in nanoparticles can alter its cellular uptake mechanism, potentially bypassing efflux pumps and increasing its intracellular concentration. nih.gov
By proactively considering these resistance mechanisms, researchers can design more robust chemical tools based on the 6-Aminoquinolin-4-OL scaffold for use in a wide range of research models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
